molecular formula C6H6N2O3 B113225 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89640-79-9

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B113225
CAS RN: 89640-79-9
M. Wt: 154.12 g/mol
InChI Key: QMJIMNGWYFBQKB-UHFFFAOYSA-N
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Description

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is less studied but is of interest as a complexating agent and in pharmaceuticals .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a related compound, has been analyzed. The empirical formula is C6H5NO3, and the InChI key is UEYQJQVBUVAELZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Synthetic Organic Chemistry

  • Summary of the Application : The compound “5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
  • Methods of Application or Experimental Procedures : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Other active methylene nitriles were also introduced in the reaction .
  • Results or Outcomes Obtained : The reaction of the compound with active methylene nitriles results in the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .

Pharmaceuticals

  • Summary of the Application : The compound is of interest in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, nicotinic acid and nicotinates have shown hypolipidemic, hypocholesterolemic, neuroprotective and other effects .
  • Methods of Application or Experimental Procedures : Previously, a method for the synthesis of 6-mercapto-2-oxonicotinic acid 3 was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid 1 with cyanothioacetamide 3 .
  • Results or Outcomes Obtained : The compound 3 easily reacts with alkyl halides regioselectively at the S atom to give sulfides .

Complexating Agents

  • Methods of Application or Experimental Procedures : The compound can be prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
  • Results or Outcomes Obtained : The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Insecticides

  • Summary of the Application : 1,4-Dihydropyridine, a derivative of the compound, has been found to have insecticidal properties .
  • Methods of Application or Experimental Procedures : The compound is synthesized using multi-component one-pot and green synthetic methodologies .
  • Results or Outcomes Obtained : The compound has shown various intrinsic therapeutic applications, including insecticidal properties .

Alzheimer’s Disease Treatment

  • Summary of the Application : The compound has been used in the synthesis of drugs for Alzheimer’s disease treatment .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of tacrine, a drug used against Alzheimer’s disease .
  • Results or Outcomes Obtained : The synthesized drug has shown efficacy in the treatment of Alzheimer’s disease .

properties

IUPAC Name

5-amino-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJIMNGWYFBQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623073
Record name 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

89640-79-9
Record name 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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